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Introduction
Ubiquitin-Specific Protease 30 (USP30) is a deubiquitinase (DUB) anchored to the outer

mitochondrial membrane, where it plays a critical role in regulating mitochondrial homeostasis.

[1] By removing ubiquitin chains from mitochondrial proteins, USP30 acts as a negative

regulator of mitophagy, the selective degradation of damaged mitochondria.[2][3] This process

is counteracted by the E3 ubiquitin ligase Parkin, which ubiquitinates mitochondrial outer

membrane proteins to flag them for clearance.[4][5] Given that impaired mitophagy is

implicated in the pathogenesis of neurodegenerative conditions like Parkinson's disease,

inhibiting USP30 has emerged as a promising therapeutic strategy to enhance the clearance of

dysfunctional mitochondria.[3][6][7][8]

This document provides detailed protocols for measuring USP30 inhibition using both

biochemical and cell-based deubiquitinase activity assays. It is intended to guide researchers

in the screening and characterization of potential USP30 inhibitors.

Signaling Pathway Overview
USP30 directly counteracts the pro-mitophagy signaling cascade initiated by the kinase PINK1

and the E3 ligase Parkin. Under conditions of mitochondrial stress (e.g., depolarization), PINK1
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accumulates on the outer mitochondrial membrane and phosphorylates both ubiquitin and

Parkin, leading to Parkin's activation. Activated Parkin then ubiquitinates various outer

mitochondrial membrane proteins, such as TOM20, creating a signal for the autophagic

machinery to engulf and degrade the mitochondrion. USP30 reverses this ubiquitination,

thereby inhibiting mitophagy.[3][9]
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Caption: The PINK1/Parkin signaling pathway and USP30's role in mitophagy.

Experimental Protocols
Two primary types of assays are detailed below: a biochemical assay for direct measurement

of enzyme kinetics and a cell-based assay to assess target engagement and downstream

effects in a physiological context.

Protocol 1: In Vitro Biochemical Assay using a
Fluorogenic Substrate
This assay measures the enzymatic activity of recombinant USP30 by monitoring the cleavage

of a fluorogenic ubiquitin substrate, such as Ubiquitin-Rhodamine110.[10][11] Cleavage of the

substrate by USP30 releases the fluorophore, resulting in an increase in fluorescence that is

proportional to enzyme activity.

Materials:
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Recombinant human USP30 (rhUSP30)[10]

Ubiquitin-Rhodamine110-Glycine (Ub-Rho110) substrate[1]

Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 2 mM DTT, 10% glycerol, 0.01% BSA[1]

[12]

USP30 Inhibitors and DMSO (vehicle control)

384-well black, low-binding plates

Fluorescence plate reader

Procedure:

Compound Preparation: Prepare serial dilutions of the USP30 inhibitor in 100% DMSO.

Plate Setup: Dispense a small volume (e.g., 75 nL) of the inhibitor dilutions and DMSO

control into the wells of a 384-well plate.[10]

Enzyme Addition: Prepare a 2x concentrated solution of rhUSP30 in assay buffer. Add this

solution to the wells containing the inhibitors and mix gently.

Substrate Addition & Incubation: Prepare a 2x concentrated solution of Ub-Rho110 in assay

buffer. Add this to the wells to initiate the reaction. The final concentration of rhUSP30 can

range from low nanomolar (e.g., 0.5 nM) and Ub-Rho110 at around 100 nM.[11]

Fluorescence Reading: Immediately begin monitoring the increase in fluorescence using a

plate reader (Excitation/Emission ~485/535 nm for Rhodamine110). Take readings every 1-2

minutes for 30-60 minutes.

Data Analysis:

Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

Normalize the velocities to the DMSO control (100% activity) and a no-enzyme control

(0% activity).
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Plot the normalized activity against the logarithm of the inhibitor concentration and fit the

data to a four-parameter logistic equation to determine the IC50 value.
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Caption: Workflow for the in vitro biochemical USP30 inhibition assay.

Protocol 2: Cell-Based Assay for TOM20 Ubiquitination
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This Western blot-based assay measures the accumulation of ubiquitinated Translocase of

Outer Mitochondrial Membrane 20 (TOM20), a known substrate of USP30.[5][9][13] Inhibition

of USP30 prevents the deubiquitination of TOM20, leading to a detectable increase in its

ubiquitinated forms, particularly after inducing mitophagy.

Materials:

HeLa or SH-SY5Y cells (or other relevant cell line)

Cell culture medium and reagents

USP30 Inhibitors and DMSO (vehicle control)

Mitophagy inducer (e.g., a combination of Antimycin A and Oligomycin A)[14]

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors

Primary antibodies: anti-TOM20, anti-Ubiquitin, anti-GAPDH (loading control)

Secondary antibodies (HRP-conjugated)

SDS-PAGE gels and Western blot equipment

Chemiluminescence substrate

Procedure:

Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells

with various concentrations of the USP30 inhibitor or DMSO for a predetermined time (e.g.,

1-4 hours).

Mitophagy Induction: Add mitophagy inducers (e.g., 1 µM each of Antimycin A and

Oligomycin A) and incubate for an additional 1-2 hours.[14]

Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with lysis buffer.

Protein Quantification: Determine the protein concentration of each lysate using a BCA or

Bradford assay.
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Western Blotting:

Separate equal amounts of protein from each sample by SDS-PAGE.

Transfer the proteins to a PVDF or nitrocellulose membrane.

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

Incubate the membrane with primary antibodies against TOM20 and a loading control

overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary

antibody.

Wash again and detect the signal using a chemiluminescence substrate and an imaging

system.

Data Analysis:

Quantify the band intensities for unmodified TOM20 and higher molecular weight,

ubiquitinated TOM20 species.[14][15]

Calculate the ratio of ubiquitinated TOM20 to total TOM20 for each condition.

Plot the ratio against the inhibitor concentration to determine the EC50, the concentration

at which 50% of the maximal effect is observed.[5][9]

Data Presentation
The following tables summarize representative quantitative data for known USP30 inhibitors

from the literature.

Table 1: Biochemical Inhibition of USP30
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Compound Assay Type Substrate IC50 (nM) Reference

USP30Inh-1 Fluorescence Ub-Rho110 15 - 30 [9][10]

USP30Inh-2 Fluorescence Ub-Rho110 15 - 30 [9][10]

USP30Inh-3 Fluorescence Ub-Rho110 15 - 30 [9][10]

Compound 39 Fluorescence Ub-KG-TAMRA ~20 [5]

| USP30 inhibitor 18 | Not Specified | Not Specified | 20 |[16] |

Table 2: Cellular Activity of USP30 Inhibitors

Compound Cell Line
Assay
Endpoint

EC50 (µM) Reference

Patented
USP30i

HEK293T
Ub-TOM20
Accumulation

2.45 [9]

MTX115325 HeLa
Ub-TOM20

Accumulation
~0.1 - 1 [15]

Compound 37
PARK2 KO

Neurons

Mitophagy

Induction
~1.5 - 3 [4]

Compound 3
PARK2 KO

Neurons

Mitophagy

Induction
~1.5 - 3 [4]

| USP30Inh-1 | SH-SY5Y | p-Ser65-Ub Accumulation | ~1 - 3 |[7][11] |

Conclusion
The protocols described provide robust methods for evaluating the inhibitory potential of

compounds against USP30. The biochemical assay is ideal for high-throughput screening and

determining direct enzyme inhibition, while the cell-based assay confirms target engagement in

a cellular context and measures a key downstream consequence of USP30 inhibition. Together,

these assays are essential tools for the discovery and development of novel therapeutics

targeting mitochondrial quality control pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. cosmobiousa.com [cosmobiousa.com]

2. Mechanisms of mitophagy: PINK1, Parkin, USP30 and beyond.
[shenglab.broadinstitute.org]

3. Spotlight on USP30: structure, function, disease and target inhibition - PMC
[pmc.ncbi.nlm.nih.gov]

4. USP30 inhibition induces mitophagy and reduces oxidative stress in parkin-deficient
human neurons - PMC [pmc.ncbi.nlm.nih.gov]

5. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC
[pmc.ncbi.nlm.nih.gov]

6. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for
Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

7. biorxiv.org [biorxiv.org]

8. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]

9. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition
[frontiersin.org]

10. portlandpress.com [portlandpress.com]

11. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and
approaches - PMC [pmc.ncbi.nlm.nih.gov]

12. researchgate.net [researchgate.net]

13. USP30 deubiquitylates mitochondrial Parkin substrates and restricts apoptotic cell death
- PMC [pmc.ncbi.nlm.nih.gov]

14. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and
pexophagy | Life Science Alliance [life-science-alliance.org]

15. researchgate.net [researchgate.net]

16. USP30 inhibitor 18 | DUB | TargetMol [targetmol.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b10837553?utm_src=pdf-custom-synthesis
https://www.cosmobiousa.com/content/document/ubiquigent/ubi-64-0057-050_usp30-cd57-517-untagged_datasheet.pdf
https://shenglab.broadinstitute.org/publications/mechanisms-mitophagy-pink1-parkin-usp30-and-beyond
https://shenglab.broadinstitute.org/publications/mechanisms-mitophagy-pink1-parkin-usp30-and-beyond
https://pmc.ncbi.nlm.nih.gov/articles/PMC12411550/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12411550/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10789816/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10789816/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8927814/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8927814/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11751875/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11751875/
https://www.biorxiv.org/content/10.1101/2021.02.02.429344v1.full-text
https://pmc.ncbi.nlm.nih.gov/articles/PMC7460613/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.851654/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.851654/full
https://portlandpress.com/biochemj/article/478/23/4099/230002/Investigation-of-USP30-inhibition-to-enhance
https://pmc.ncbi.nlm.nih.gov/articles/PMC8718267/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8718267/
https://www.researchgate.net/figure/Representative-deubiquitylating-enzyme-titration-a-USP30-activity-was-assessed-at_fig4_347469587
https://pmc.ncbi.nlm.nih.gov/articles/PMC4428036/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4428036/
https://www.life-science-alliance.org/content/5/2/e202101287
https://www.life-science-alliance.org/content/5/2/e202101287
https://www.researchgate.net/figure/Validation-of-USP30-inhibition-and-pharmacokinetics-of-a-small-molecule-USP30-inhibitor_fig4_375600674
https://www.targetmol.com/compound/usp30_inhibitor_18
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10837553?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Measuring USP30 Inhibition: An Application Note and
Protocol for Deubiquitinase Activity Assays]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10837553#measuring-usp30-inhibition-with-a-
deubiquitinase-activity-assay]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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